![molecular formula C17H16N4O3 B2457123 N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097911-77-6](/img/structure/B2457123.png)
N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the pyridazine family of compounds and has been the subject of several research studies aimed at understanding its mechanism of action and potential benefits.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activities
- Synthesis of Heterocycles : The compound is utilized in synthesizing various heterocycles, specifically involving benzofurans, pyridazones, and pyridones, known for their broad biological activities. It acts as a precursor in the synthesis process due to its structure that integrates features of pentenedioic acid (Patankar, Athalye, Verma, & Dalvi, 2000).
- Antioxidant Properties : A study on thiazole derivatives, which include a similar compound structure, indicated potential antioxidant activities. These activities are critical for exploring therapeutic applications (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Catalysis and Chemical Reactions
- Catalyzed Cycloaddition : The compound's related structures are used in catalyzing cycloaddition reactions. This involves generating substituted pyridazinones, which are significant in medicinal chemistry (Chan & Scheidt, 2007).
Pharmacological Potential
- Antidepressant and Nootropic Agents : Derivatives of a similar structural family have shown promise as potential antidepressant and nootropic agents. This indicates the possible exploration of N-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyridazin-3-amine in neuropharmacology (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antifungal Applications
- Antifungal Effectiveness : Compounds with structural similarities exhibit antifungal properties against various fungi, highlighting the potential use of the compound in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).
- Antimicrobial Activities : Analogous compounds have been evaluated for antimicrobial activities, indicating the potential of this compound in antimicrobial research (Kumar, Prakash, Kumaraswamy, Nandeshwarappa, Sherigara, & Mahadevan, 2007).
properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(pyridazin-3-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-13-5-2-4-11-8-14(24-16(11)13)17(22)21-9-12(10-21)19-15-6-3-7-18-20-15/h2-8,12H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYRKMISRPFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)NC4=NN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-prop-2-enyl-1, 3,7-trihydropurine-2,6-dione](/img/structure/B2457041.png)
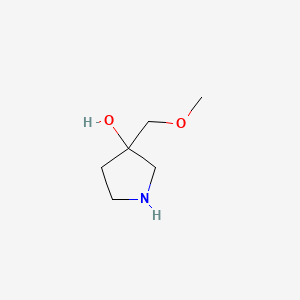
![1-(2,2-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2457045.png)
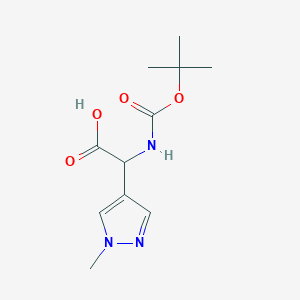


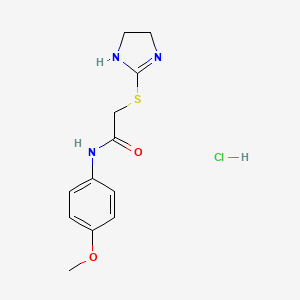
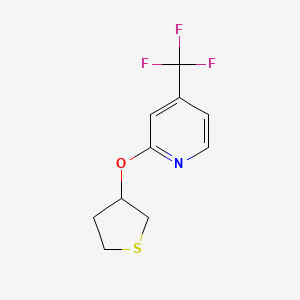
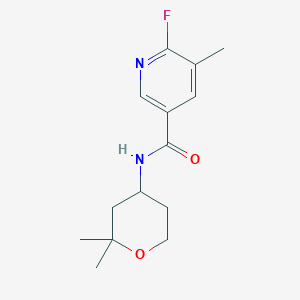
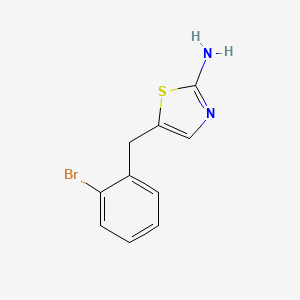

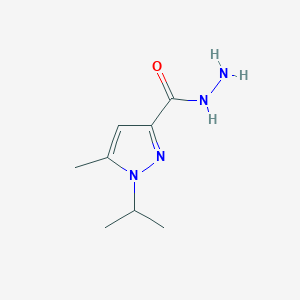
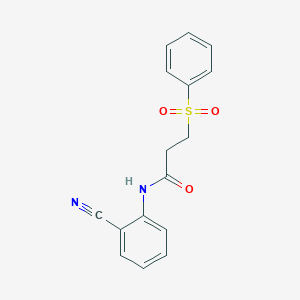
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2457063.png)